trans-1-Boc-3-cyano-4-hydroxypyrrolidine
Overview
Description
“trans-1-Boc-3-cyano-4-hydroxypyrrolidine” is a chemical compound with the CAS Number: 215922-85-3. It has a molecular weight of 212.25 . The IUPAC name for this compound is tert-butyl (3R,4R)-3-cyano-4-hydroxy-1-pyrrolidinecarboxylate .
Physical and Chemical Properties This compound is a white solid . It should be stored at temperatures between 0-8°C .
Scientific Research Applications
Material Science
The cyano group in trans-1-Boc-3-cyano-4-hydroxypyrrolidine can be used to modify materials at the molecular level. This modification can impart new properties, such as increased thermal stability or altered electrical conductivity, which are beneficial in creating advanced materials for various technological applications .
Bioconjugation
Bioconjugation involves attaching a molecule to a biological entity, like proteins or nucleic acidstrans-1-Boc-3-cyano-4-hydroxypyrrolidine can be used to introduce functional groups that facilitate this conjugation, enabling the development of targeted drug delivery systems or diagnostic tools .
Peptide Synthesis
Peptides are chains of amino acids that have diverse functions in biology and medicine. trans-1-Boc-3-cyano-4-hydroxypyrrolidine can be employed in the synthesis of peptides, particularly as a protecting group for amino acids during the coupling process. This ensures that the amino acids react in a controlled manner, leading to the desired peptide sequence .
Safety and Hazards
properties
IUPAC Name |
tert-butyl (3R,4R)-3-cyano-4-hydroxypyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,5-6H2,1-3H3/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGAWSYJCQMVBM-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1-Boc-3-cyano-4-hydroxypyrrolidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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